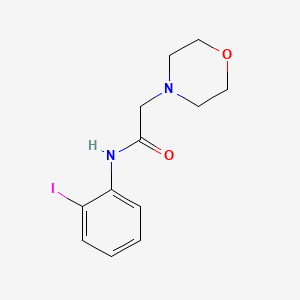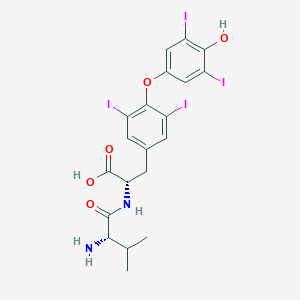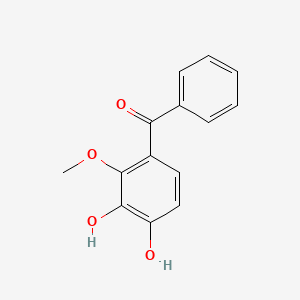
Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl-, also known as 3,4-dihydroxy-2-methoxybenzophenone, is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. This particular compound is notable for its hydroxyl and methoxy substituents on the benzene ring, which impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- typically involves the condensation of 3,4-dihydroxy-2-methoxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted benzophenones.
Applications De Recherche Scientifique
Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of UV-absorbing agents and photostabilizers for polymers and coatings.
Mécanisme D'action
The mechanism of action of Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can inhibit enzymes like tyrosinase, which is involved in melanin synthesis, making it useful in cosmetic applications.
Signal Transduction: The compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone, (2,4-dihydroxyphenyl)phenyl-
- Methanone, (4-methoxyphenyl)phenyl-
- Methanone, bis(2-hydroxy-4-methoxyphenyl)-
Uniqueness
Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- is unique due to the specific arrangement of hydroxyl and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
177703-29-6 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
(3,4-dihydroxy-2-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H12O4/c1-18-14-10(7-8-11(15)13(14)17)12(16)9-5-3-2-4-6-9/h2-8,15,17H,1H3 |
Clé InChI |
GZENKJQOADZBBT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1O)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


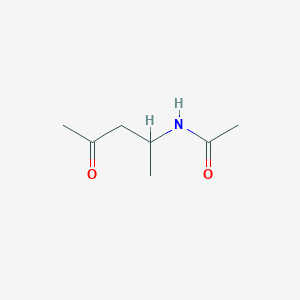
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)



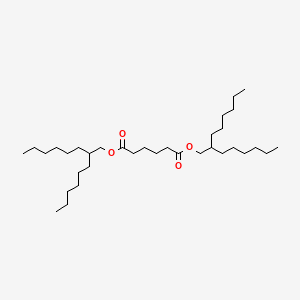
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
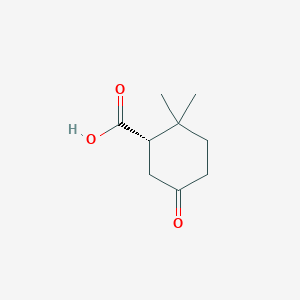
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

